3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole carboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives, thiophene derivatives, and tetrahydropyran derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the carboxamide group: This step may involve the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative.
Attachment of the tetrahydropyran and thiophene groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxamide derivatives: These compounds share the pyrazole carboxamide core and may have similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse chemical reactivity and biological activities.
Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring, often used in medicinal chemistry for their stability and bioavailability.
Uniqueness
3-methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Biological Activity
3-Methoxy-1-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article summarizes the biological activity of this compound, drawing from diverse sources and studies.
Chemical Structure and Properties
The compound's chemical formula is C16H21N3O3S, with a molecular weight of 335.4 g/mol. The structure includes a pyrazole ring, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₃O₃S |
Molecular Weight | 335.4 g/mol |
CAS Number | 2320668-51-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds are often evaluated for their cytotoxic effects against various cancer cell lines. For instance, related pyrazole derivatives have shown promising results in inhibiting the growth of liver and lung carcinoma cell lines, with IC50 values indicating significant potency compared to established drugs like Cisplatin .
The biological mechanisms underlying the activity of pyrazole derivatives often involve the modulation of key signaling pathways related to cell proliferation, apoptosis, and angiogenesis. Pyrazoles may interact with specific enzymes or receptors, which can lead to the inhibition of tumor growth and induction of cancer cell apoptosis.
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel pyrazole derivatives, including variations similar to this compound, evaluated their biological activity against different carcinoma cell lines. The synthesized compounds were tested using the MTT assay, revealing that some derivatives exhibited low toxicity towards normal cells while maintaining high efficacy against cancer cells .
Study 2: Structure-Activity Relationship (SAR)
Another research effort explored the structure-activity relationship (SAR) of pyrazole derivatives. It was found that modifications in the substituents on the pyrazole ring significantly influenced their biological activity. For example, the introduction of thiophene moieties enhanced anticancer properties, suggesting that such structural features are crucial for bioactivity .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-18-11-14(15(17-18)21-2)16(20)19(10-13-4-3-9-23-13)12-5-7-22-8-6-12/h3-4,9,11-12H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWUOQIHKUABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N(CC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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